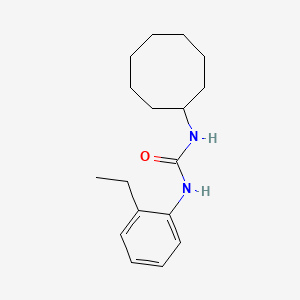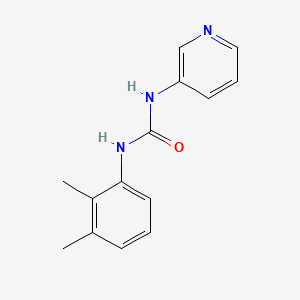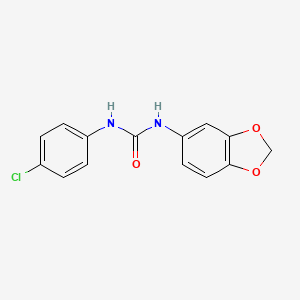
N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea
Übersicht
Beschreibung
N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea, also known as EPU, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. EPU is a small molecule that belongs to the class of urea derivatives. It has been found to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. In
Wirkmechanismus
The mechanism of action of N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea is not fully understood. However, it has been proposed that N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea may exert its biological effects by inhibiting the activity of certain enzymes or signaling pathways. For example, N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea has also been found to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis. In addition, N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea has been shown to reduce the production of reactive oxygen species, which are involved in the development of various diseases. N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea has also been found to have anti-angiogenic effects, which are important in the prevention of tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied for its biological activities, which makes it a useful tool for investigating various cellular processes. However, N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea also has some limitations. It has low solubility in aqueous solutions, which can limit its bioavailability. In addition, N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea has not been extensively studied in vivo, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea. One area of research is the development of more potent analogs of N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea that can be used as therapeutic agents. Another area of research is the investigation of the mechanism of action of N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea, which will provide insights into its biological activities. In addition, the development of new methods for the synthesis and purification of N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea will facilitate its use in various lab experiments. Finally, the investigation of the in vivo effects of N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea will provide important information on its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea has been extensively studied for its potential use as a therapeutic agent. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial effects. N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea has also been shown to have anti-microbial effects against various bacteria and fungi.
Eigenschaften
IUPAC Name |
1-(4-ethylphenyl)-3-(pyridin-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-2-12-6-8-13(9-7-12)18-15(19)17-11-14-5-3-4-10-16-14/h3-10H,2,11H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRDDOVUCYIRJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823889 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Ethylphenyl)-3-(pyridin-2-ylmethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




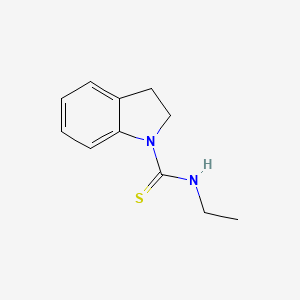
![N-(3-{[(propylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B4287285.png)
![N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]thiourea](/img/structure/B4287291.png)
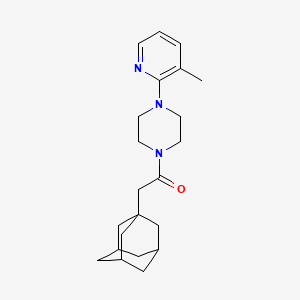
![N'-cyclopentyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4287303.png)
![N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea](/img/structure/B4287309.png)
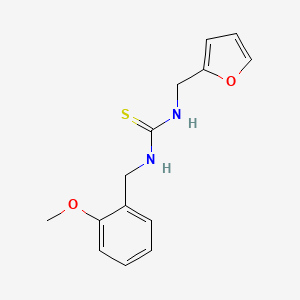
![(2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol](/img/structure/B4287338.png)


